Thieno[3,2-b]pyridine-7-carboxylic acid
Description
Structural Characterization and Nomenclature
Thieno[3,2-b]pyridine-7-carboxylic acid is systematically identified by the Chemical Abstracts Service number 1416714-01-6 and follows the International Union of Pure and Applied Chemistry nomenclature conventions for fused heterocyclic systems. The compound's molecular structure consists of a thiophene ring fused to a pyridine ring in the [3,2-b] configuration, with a carboxylic acid group positioned at the 7-carbon. This specific positional designation reflects the established numbering system for thienopyridine derivatives, where the fusion pattern creates a bicyclic aromatic system with distinctive electronic properties.
The structural framework exhibits planarity characteristic of aromatic heterocycles, with the sulfur atom of the thiophene ring and the nitrogen atom of the pyridine ring contributing to the overall electronic distribution. The carboxylic acid functionality at position 7 introduces additional polarity and hydrogen bonding capabilities, significantly influencing the compound's solubility and reactivity profile. The nomenclature follows standard conventions where the thieno[3,2-b]pyridine core indicates the specific fusion pattern between the thiophene and pyridine rings, distinguishing it from other possible isomeric arrangements such as thieno[2,3-b]pyridine or thieno[3,4-b]pyridine.
Properties
IUPAC Name |
thieno[3,2-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-1-3-9-6-2-4-12-7(5)6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMCOQCSDLNNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CSC2=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280470 | |
| Record name | Thieno[3,2-b]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416714-01-6 | |
| Record name | Thieno[3,2-b]pyridine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416714-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-b]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Cyclization of Nitro Precursors
One commonly reported method involves the reductive cyclization of nitro-substituted precursors to form the thieno[3,2-b]pyridine core. For example, the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate as a reducing agent yields thieno[3,2-b]pyridine-7-carboxylic acid derivatives with high selectivity and yield.
- Reagents: Stannous chloride dihydrate (SnCl2·2H2O)
- Solvent: Typically acidic aqueous or alcoholic media
- Temperature: Mild heating (room temperature to reflux)
- Outcome: Efficient formation of the fused ring system with retention of the carboxylic acid group
Sonogashira Coupling Followed by Intramolecular Cyclization
Another efficient synthetic approach employs Sonogashira cross-coupling of bromothiophenes with terminal alkynes to generate alkynyl intermediates, which then undergo intramolecular C–N bond-forming cyclization to afford thieno[3,2-b]pyridones. Subsequent functional group transformations lead to this compound derivatives.
- Step 1: Sonogashira coupling
- Catalysts: Palladium complexes (e.g., Pd(PPh3)2Cl2)
- Co-catalyst: Copper(I) iodide (CuI)
- Base: Triethylamine or similar
- Solvent: Polar aprotic solvents like DMF or THF
- Temperature: Ambient to moderate heating
- Step 2: Intramolecular cyclization
- Facilitated by heating or metal catalysis to form the fused heterocycle
This method is versatile and allows for functionalization at multiple positions, enabling the synthesis of a variety of substituted thieno[3,2-b]pyridine derivatives.
One-Pot Synthesis via Reagent-Capsule-Assisted Coupling and Cyclization
Recent advances include one-pot procedures that combine coupling, thiolation, and cyclization steps in a cascade sequence. This approach simplifies the synthesis, reduces purification steps, and improves overall efficiency.
- Advantages: Streamlined synthesis, reduced reaction times
- Typical conditions: Use of pre-packaged reagent capsules containing catalysts and bases, controlled temperature protocols
Industrial Production Considerations
Industrial-scale synthesis of this compound often optimizes the reductive cyclization or metal-catalyzed coupling routes to maximize yield and purity. Continuous flow reactors and automated systems are employed to enhance reproducibility and scalability.
Reaction Types and Chemical Transformations
This compound and its intermediates undergo various chemical reactions during synthesis:
| Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Reduction | Stannous chloride dihydrate, SnCl2·2H2O | Nitro group reduction and cyclization |
| Cross-coupling | Pd catalysts, CuI, base (e.g., Et3N) | Formation of C–C bonds via Sonogashira coupling |
| Intramolecular Cyclization | Heat or metal catalysis | Formation of fused heterocyclic ring |
| Oxidation | Potassium permanganate, H2O2 | Functional group transformations |
| Substitution | Halogenated intermediates with bases | Introduction of amino, arylthio, or aryloxy groups |
These transformations enable the synthesis of diverse derivatives with potential biological activities.
Summary Table of Preparation Methods
Detailed Research Findings
Selectivity and Yield: The reductive cyclization method using stannous chloride dihydrate provides excellent selectivity for the thieno[3,2-b]pyridine core with carboxylic acid intact, yielding products suitable for further biological evaluation.
Functionalization Potential: Sonogashira coupling allows introduction of various aryl or alkyl substituents at the 2-position of the thieno[3,2-b]pyridine ring, enabling structure-activity relationship studies.
One-Pot Synthesis Efficiency: The reagent-capsule-assisted cascade reaction reduces the number of purification steps and overall reaction time, making it attractive for medicinal chemistry applications.
Industrial Scale-Up: Optimization of reaction parameters such as temperature, solvent choice, and catalyst loading has been reported to improve scalability and product purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions include various substituted thieno[3,2-b]pyridine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Antitumor Activity
One of the most notable applications of thieno[3,2-b]pyridine-7-carboxylic acid derivatives is their antitumor activity. Research has demonstrated that certain derivatives exhibit potent inhibitory effects on triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468.
Case Study: Antitumor Efficacy
A study evaluated a series of thieno[3,2-b]pyridine derivatives, focusing on their growth inhibition capabilities in TNBC cell lines. The compound designated as 2e showed a GI50 concentration of 13 μM, significantly reducing cell viability and proliferation while displaying minimal toxicity to non-tumorigenic cells (MCF-12A) . The mechanism involved alterations in the cell cycle profile, with an increase in the G0/G1 phase and a decrease in the S phase, suggesting a potential for further development as an anticancer agent.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Thieno[3,2-b]pyridine derivatives have also been investigated for their ability to inhibit VEGFR-2, a critical receptor involved in angiogenesis. Inhibition of this receptor can disrupt tumor vascularization, making it a target for cancer therapy.
Case Study: VEGFR-2 Inhibition
Research has shown that substituted thieno[3,2-b]pyridine compounds can effectively inhibit VEGFR-2 activity. For instance, compounds with specific substitutions demonstrated synergistic effects when tested against human umbilical endothelial cells (HUVEC), indicating their potential use in antiangiogenic therapies .
Treatment of Inflammatory Diseases
Beyond oncology, thieno[3,2-b]pyridine compounds are being explored for their therapeutic potential in treating inflammatory diseases. Their action as potassium channel inhibitors positions them as candidates for managing conditions such as rheumatoid arthritis and multiple sclerosis.
Pharmacological Applications
Pharmaceutical compositions containing thieno[3,2-b]pyridine derivatives have been proposed for the treatment or prevention of various inflammatory and autoimmune diseases . This broadens the scope of applications beyond cancer treatment to include chronic inflammatory conditions.
Cosmetic Formulations
Emerging research indicates that thieno[3,2-b]pyridine derivatives may also find applications in cosmetic formulations due to their biological properties. Their use as active ingredients could enhance skin health or provide protective benefits against environmental stressors.
Summary Table of Applications
Mechanism of Action
The mechanism of action of thieno[3,2-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of critical biological processes, such as cell division in cancer cells .
Comparison with Similar Compounds
Thieno[3,2-c]pyridine-7-carboxylic Acid
- Structural Difference : The thiophene ring is fused at the [3,2-c] position instead of [3,2-b], altering electronic conjugation.
- Applications: Used in kinase inhibition studies, though less thermally stable (WGK 1 classification vs.
- Commercial Availability : Priced at €192.45/5 mg, significantly costlier per unit mass than the [3,2-b] variant .
Pyrrolo[3,2-b]pyridine-7-carboxylic Acid Derivatives (e.g., N48, N51, N52)
- Structural Difference : Replaces the thiophene ring with a pyrrole ring, increasing nitrogen content and basicity.
- Synthesis: Prepared via multi-step routes involving piperidinylpropoxy or ethoxy extensions, contrasting with the direct coupling methods for thieno analogues .
Thieno[2,3-b]pyridine-2-carboxylic Acid Amide
- Functional Group : Carboxylic acid at the 2-position instead of 7, with an amide substitution.
- Applications : Primarily used in peptide synthesis (e.g., resin-based couplings with PyBrOP activation) rather than semiconductor applications .
- Stability : Lower thermal stability compared to 7-carboxylic acid derivatives due to reduced conjugation .
Physicochemical and Electronic Properties
Key Observations :
Biological Activity
Thieno[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology, antimicrobial therapy, and anti-inflammatory treatments. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Overview of this compound
This compound features a unique fused ring system composed of thiophene and pyridine. Its structural characteristics contribute to its interaction with various biological targets, making it a subject of extensive research.
The biological activity of this compound primarily arises from its ability to inhibit specific enzymes and pathways involved in disease processes:
- Tyrosine Kinase Inhibition : It is believed to inhibit tyrosine kinases associated with platelet-derived growth factor receptors (PDGFR) and RAF pathways, which are critical in cancer progression and metastasis .
- Protein Kinase Inhibition : The compound may also disrupt various signal transduction pathways by inhibiting protein kinases (PKs), leading to reduced cell proliferation and increased apoptosis in cancer cells .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound:
- Cell Proliferation Inhibition : Research indicates that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and melanoma cells. For instance, one study reported that treatment with this compound resulted in significant cytotoxicity at concentrations as low as 0.05 µM after 24 hours .
| Cell Line | IC50 (µM) | Treatment Duration (h) | Observations |
|---|---|---|---|
| MDA-MB-231 | 0.05 | 24 | Significant cytotoxicity observed |
| MDA-MB-231 | 2.5 | 48 | >50% cell death |
| MCF-7 | 25 | 72 | Maximal cytotoxicity achieved |
Antimicrobial Activity
This compound has also shown promising antimicrobial properties:
- Inhibition of Bacterial Growth : Studies have indicated that derivatives of this compound can effectively inhibit the growth of resistant bacterial strains, making it a candidate for treating infections .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating pathways involved in inflammation:
- Cytokine Regulation : It has been suggested that Thieno[3,2-b]pyridine derivatives can downregulate pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .
Case Studies
- Breast Cancer Research : A study investigated the effects of a newly synthesized derivative on the metabolic profile of breast cancer cells. The results indicated significant alterations in glycolysis and energy metabolism pathways upon treatment with Thieno[3,2-b]pyridine derivatives .
- Enzyme Inhibition Studies : Another research effort focused on the inhibition of phospholipase C-gamma (PLC-γ) by thieno[3,2-b]pyridine compounds. The findings suggested that these compounds could serve as effective modulators in cancer therapy by targeting key signaling pathways .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Metabolism : The compound is metabolized by carboxylesterases and cytochrome P450 enzymes, which activate its prodrug form .
- Bioavailability : Structural similarities with nucleobases like adenine may enhance its binding affinity to biological targets .
Q & A
Q. What are common synthetic routes for Thieno[3,2-b]pyridine-7-carboxylic acid derivatives?
this compound derivatives are typically synthesized via cyclization reactions. Key methods include:
- Formic acid-mediated cyclization : Heating thiophene-2-carboxamides in formic acid yields thieno[3,2-d]pyrimidin-4-ones. This approach is effective for introducing nitrogen-containing heterocycles .
- TMD (2,2,6-trimethyl-4H-1,3-dioxin-4-one) coupling : Reacting thiophene carboxamides with TMD in xylene forms β-keto amides, which undergo cyclization with pyrrolidine and CaCl₂ to produce thienopyrimidine-2,4-diones (yields: 65–82%) .
| Method | Reagents/Conditions | Products | Yield Range |
|---|---|---|---|
| Formic acid cyclization | Thiophene-2-carboxamides, formic acid | Thieno[3,2-d]pyrimidin-4-ones | N/A |
| TMD coupling | TMD, pyrrolidine, CaCl₂, toluene | Thienopyrimidine-2,4-diones | 65–82% |
Q. How are this compound derivatives characterized spectroscopically?
Structural elucidation relies on multinuclear NMR (¹H, ¹³C, DEPT) , 2D NMR (COSY, HSQC) , and high-resolution mass spectrometry (HRMS) . For example, ethyl 2-(aryloxo)thieno[2,3-b]pyridine-5-carboxylates were confirmed via ¹H/¹³C NMR and HRMS to verify cyclopropane ring formation and nitro group positioning .
Q. What safety protocols apply when handling thienopyridine derivatives?
While direct safety data for this compound is limited, analogous thiophene derivatives (e.g., thiophene-2-carboxylic acid) require:
- PPE : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation .
Advanced Research Questions
Q. How can low yields in cyclization steps be addressed during synthesis?
Optimization strategies include:
Q. How is cytotoxicity evaluated for thienopyridine derivatives against multidrug-resistant (MDR) cell lines?
- Assay design : Use MTT assays to measure IC₅₀ values in sensitive vs. MDR cell lines (e.g., leukemia CCRF-CEM and its P-glycoprotein-overexpressing subline CEM/ADR5000) .
- Controls : Compare with doxorubicin or paclitaxel to assess resistance modulation.
- Supplementary validation : Confirm mechanisms via apoptosis assays or ROS detection .
Q. How to resolve contradictions in spectroscopic data during structural analysis?
- 2D NMR cross-validation : HSQC and HMBC correlations differentiate regioisomers (e.g., distinguishing C-5 vs. C-7 substitution) .
- Alternative synthesis : Prepare derivatives via divergent routes to confirm positional assignments .
Q. What role do thienopyridine derivatives play in organic electronics?
this compound’s π-conjugated system enables applications in organic field-effect transistors (OFETs) . Key parameters include:
- Charge mobility : Structural planarization enhances carrier mobility (e.g., thienopyridine-based OFETs achieve µ ≈ 0.1–1 cm²/V·s) .
- Device fabrication : Vacuum deposition optimizes thin-film morphology for improved on/off ratios (>10⁴) .
Key Challenges and Future Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
